Aethoxen

Description

Nomenclature and Contextual Identification of the Chemical Compound

Proper identification of chemical compounds is critical for accurate and reproducible scientific research. Aethoxen is known by several names and is uniquely identified by its CAS Registry Number.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(aziridin-1-yl)but-3-en-2-ol. nih.govchemexper.com This name precisely describes its molecular structure: a butenol (B1619263) chain with a hydroxyl group on the second carbon and an aziridine (B145994) ring attached to the first carbon.

In scientific literature and commercial catalogs, it is also referred to by various synonyms. These include this compound, Tetramin, and Ethoxene. solubilityofthings.comnih.gov The use of these synonyms can sometimes lead to confusion, highlighting the importance of referencing the IUPAC name or CAS number.

Interactive Data Table: Synonyms of 1-(aziridin-1-yl)but-3-en-2-ol

| Name Type | Name |

| IUPAC Name | 1-(aziridin-1-yl)but-3-en-2-ol |

| Synonym | This compound |

| Synonym | Tetramin |

| Synonym | Ethoxene |

| Synonym | 1-Ethylenimino-2-hydroxybutene |

| Synonym | 2-(1-Aziridinyl)-1-vinylethanol |

The Chemical Abstracts Service (CAS) has assigned the registry number 3691-16-5 to 1-(aziridin-1-yl)but-3-en-2-ol. nih.govchemexper.com This unique identifier is used globally to provide a definitive, computer-searchable reference for the compound, regardless of the naming convention used. Another CAS number, 66241-28-1, is also associated with this IUPAC name. solubilityofthings.com

Historical Perspectives on Aziridine and Butenol Chemistry in Synthetic Research

The two key structural components of this compound, the aziridine ring and the butenol chain, each have a rich history in synthetic chemistry.

The parent aziridine, a three-membered heterocycle containing a nitrogen atom, was first synthesized in 1888 by chemist Siegmund Gabriel. wikipedia.orgjchemlett.com The inherent ring strain of aziridines, with bond angles of approximately 60°, makes them highly reactive and thus valuable intermediates in organic synthesis. wikipedia.orgjchemlett.comwikipedia.org This reactivity allows for ring-opening reactions to produce a variety of more complex nitrogen-containing compounds. rsc.orgorganic-chemistry.orgjove.com The development of synthetic methods for aziridines has been a significant area of research, with numerous strategies developed for their preparation. jchemlett.comorganic-chemistry.org

Butanols and their derivatives, such as butenol, are four-carbon alcohols that have been used extensively as solvents and intermediates in chemical synthesis since the mid-20th century. wikipedia.org The presence of a double bond in butenol adds another layer of reactivity, allowing for a range of addition reactions. solubilityofthings.com The production of butanols has historically been achieved through both fermentation and industrial processes from fossil fuels. wikipedia.org

The combination of these two functionalities in one molecule, as seen in this compound, creates a bifunctional building block with distinct reactive sites, offering chemists a powerful tool for constructing complex molecular architectures. solubilityofthings.com

Significance of the Aziridine-Butenol Scaffold in Organic Synthesis Research

The aziridine-butenol scaffold is of considerable interest to synthetic chemists due to the orthogonal reactivity of its two functional groups. The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of substituted amines. researchgate.netresearchgate.net This property is particularly useful in the synthesis of amino alcohols and other difunctionalized compounds. rsc.org

Simultaneously, the butenol portion, with its hydroxyl group and carbon-carbon double bond, offers multiple sites for chemical modification. solubilityofthings.com The double bond can undergo various addition reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

This dual reactivity makes the aziridine-butenol structure a versatile intermediate for the synthesis of a wide array of organic molecules, including those with potential biological activity. researchgate.net The ability to selectively react one part of the molecule while leaving the other intact allows for the stepwise construction of complex target structures. Research in this area continues to explore new synthetic transformations and applications for this valuable chemical scaffold. scientia.global

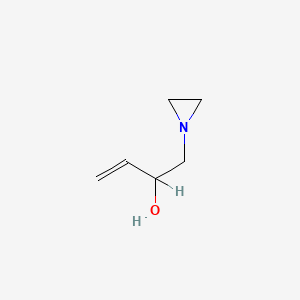

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(aziridin-1-yl)but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(8)5-7-3-4-7/h2,6,8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVIZWIQHKRBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CN1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3691-16-5 | |

| Record name | Tetramin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridineethanol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aethoxen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Precursor Chemistry of Aethoxen

Established Synthetic Routes to 1-(aziridin-1-yl)but-3-en-2-ol

The synthesis of 1-(aziridin-1-yl)but-3-en-2-ol can be approached through several established pathways. These routes primarily focus on either the pre-formation of the aziridine (B145994) core followed by N-alkylation or the construction of the aziridine ring on a precursor already possessing the butenol (B1619263) side chain.

Preparation of the Aziridine Core Structure

The aziridine ring is a key structural motif, and its synthesis has been extensively studied. Several classical methods are applicable for the preparation of the unsubstituted aziridine core, which can then be functionalized.

One of the oldest and most straightforward methods for aziridine synthesis is the Gabriel synthesis , which involves the intramolecular cyclization of a β-haloamine. This reaction is typically carried out in the presence of a base.

Another widely used method is the Wenker synthesis , which starts from a β-amino alcohol. The amino alcohol is first reacted with sulfuric acid to form a sulfate ester, which then undergoes base-mediated intramolecular cyclization to yield the aziridine. Two-step, one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines, which can be subsequently deprotected.

Transition metal-catalyzed aziridination of alkenes represents a more modern and efficient approach. This method involves the reaction of an alkene with a nitrene source, such as a sulfonyl azide or an iminoiodinane, in the presence of a metal catalyst (e.g., copper, rhodium, or iron complexes). nih.gov This approach allows for the direct formation of the aziridine ring on a variety of substrates. For the synthesis of the unsubstituted aziridine core, ethylene can be used as the starting alkene.

Introduction and Functionalization of the Butenol Moiety

Once the aziridine core is obtained, the butenol moiety can be introduced via N-alkylation. This involves the reaction of aziridine with a suitable electrophile containing the but-3-en-2-ol structure. A common strategy is the use of a butenyl derivative with a good leaving group at the 1-position, such as 1-bromo-3-buten-2-ol or 1-tosyloxy-3-buten-2-ol. The reaction is typically performed in the presence of a base to neutralize the acid generated.

An alternative approach involves the ring-opening of a vinyl-substituted epoxide, such as 1,2-epoxy-3-butene, with an amine, followed by cyclization to form the aziridine ring. For instance, reaction with ammonia would yield an amino alcohol that can be converted to the corresponding aziridine via the Wenker synthesis.

Furthermore, the synthesis can be designed to build the aziridine ring on a molecule that already contains the butenol side chain. For example, a precursor molecule containing an amino group and a leaving group at the appropriate positions on the butenol backbone can undergo intramolecular cyclization to form the target molecule.

Precursor Compounds in Aethoxen Synthesis

The synthesis of 1-(aziridin-1-yl)but-3-en-2-ol relies on a variety of precursor compounds. The choice of precursors is dictated by the selected synthetic route. The following table summarizes some of the key precursor compounds and their roles in the synthesis.

| Precursor Compound | Chemical Structure | Role in Synthesis | Applicable Synthetic Route(s) |

| Aziridine | C₂H₅N | Source of the aziridine ring | N-alkylation routes |

| 1-Bromo-3-buten-2-ol | C₄H₇BrO | Electrophile for N-alkylation | N-alkylation of aziridine |

| 1,2-Epoxy-3-butene | C₄H₆O | Precursor to the butenol moiety | Ring-opening with an amine followed by cyclization |

| 3-Buten-2-ol | C₄H₈O | Starting material for the butenol moiety | Conversion to an electrophile for N-alkylation |

| 2-Amino-3-buten-1-ol | C₄H₉NO | Precursor for Wenker synthesis | Intramolecular cyclization to form the aziridine ring |

| Ethylene | C₂H₄ | Starting material for the aziridine core | Catalytic aziridination |

Optimization Strategies for Synthetic Efficiency

For syntheses involving the catalytic aziridination of alkenes , the choice of catalyst and ligand is paramount. Chiral ligands can be used to induce enantioselectivity, leading to the formation of a specific stereoisomer of the final product. nih.gov Reaction conditions such as solvent, temperature, and the nature of the nitrene source also play a significant role in the efficiency and selectivity of the reaction.

In the case of N-alkylation of the aziridine ring , the choice of base and solvent is critical. ox.ac.uk A non-nucleophilic base is often preferred to avoid unwanted ring-opening of the aziridine. The reaction temperature should be carefully controlled to prevent polymerization or other side reactions. The use of phase-transfer catalysts can sometimes improve the efficiency of the alkylation reaction.

Emerging Methodologies in this compound Synthesis

The field of synthetic organic chemistry is constantly evolving, and new methodologies are being developed that could be applied to the synthesis of 1-(aziridin-1-yl)but-3-en-2-ol.

Catalytic asymmetric synthesis is a rapidly advancing area that offers the potential for the highly enantioselective synthesis of chiral aziridines. nih.gov The development of new chiral catalysts and ligands continues to expand the scope and efficiency of these transformations. Biocatalytic approaches, using enzymes to catalyze the formation of the aziridine ring, are also gaining attention as a green and highly selective alternative.

Flow chemistry is another emerging technology that offers significant advantages for the synthesis of reactive intermediates like aziridines. thieme-connect.comnih.govchemistryviews.orgoup.comresearchgate.net Continuous-flow reactors can provide better control over reaction parameters such as temperature and reaction time, leading to improved yields and safety. chemistryviews.orgresearchgate.net The ability to generate and immediately use reactive species in a flow system can minimize the formation of byproducts.

Photochemical methods for the synthesis of aziridines are also being explored. These methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods.

Finally, the development of novel ring-opening and functionalization reactions of aziridines provides new avenues for the synthesis of complex molecules from simpler aziridine precursors. researchgate.netmdpi.commdpi.commdpi.comresearchgate.net These methods could potentially be used to introduce the butenol moiety in a more efficient or stereoselective manner.

Chemical Reactivity and Mechanistic Studies of 1 Aziridin 1 Yl but 3 En 2 Ol

Intrinsic Reactivity of the Aziridine (B145994) Ring

The aziridine ring, a three-membered cyclic amine, is characterized by significant ring strain (approximately 27 kcal/mol). wikipedia.orgresearchgate.net This strain is a primary driver of its reactivity, particularly towards ring-opening reactions. wikipedia.orgresearchgate.netsolubilityofthings.com The nitrogen atom in the aziridine ring is less basic than in acyclic aliphatic amines due to increased s-character of its lone pair. wikipedia.org

Aziridines are highly susceptible to ring-opening reactions when exposed to various nucleophiles. wikipedia.orgresearchgate.netsolubilityofthings.com This reactivity is a direct consequence of the angle strain within the three-membered ring, which is relieved upon ring cleavage. wikipedia.orgresearchgate.net A wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles (such as carbanions and organometallic reagents), can participate in these reactions. wikipedia.orgresearchgate.netcsbsju.edu

The regioselectivity of aziridine ring-opening reactions is a critical aspect, influenced by factors such as the substituents on the aziridine ring, the nature of the activating species, and the specific nucleophile employed. csbsju.edu Lewis acids, for instance, play a significant role in promoting aziridine ring-opening. They activate the aziridine by coordinating with the nitrogen atom, thereby increasing its electrophilicity and making it a better leaving group, facilitating nucleophilic attack. csbsju.eduiitk.ac.in Mechanistically, many of these ring-opening processes proceed via an SN2-type pathway, leading to specific stereochemical outcomes. researchgate.netiitk.ac.in

While the aziridine nitrogen possesses a lone pair of electrons, making it nucleophilic and a Lewis base, direct nucleophilic substitutions on the nitrogen atom itself (e.g., replacement of a substituent directly bonded to nitrogen) are not a primary reactivity mode described for aziridines in the context of typical SN1 or SN2 reactions at the nitrogen center. Instead, the nucleophilic character of the aziridine nitrogen is more commonly observed in its ability to act as a Lewis base, forming complexes with Lewis acids. csbsju.edu This coordination activates the aziridine ring, making it more susceptible to nucleophilic attack at a carbon atom, ultimately leading to ring-opening. csbsju.eduiitk.ac.in In certain complex reaction pathways involving aziridines, the nitrogen atom can be involved in intramolecular cyclizations or ring closures following an initial ring-opening event, but this is distinct from direct substitution on the nitrogen. scispace.com

Reactivity of the Alkene (Vinyl) Moiety

The alkene (vinyl) moiety within 1-(aziridin-1-yl)but-3-en-2-ol is characterized by a carbon-carbon double bond, which is a region of high electron density. This electron-rich nature makes the alkene highly reactive towards electrophilic species. solubilityofthings.comlasalle.edusavemyexams.comlumenlearning.comlibretexts.orglibretexts.org

Electrophilic addition reactions are the most characteristic transformations of alkenes. In these reactions, the π-bond of the alkene breaks, leading to the formation of two new σ-bonds. libretexts.orglibretexts.org The initial step typically involves the alkene acting as a nucleophile, attacking an electrophile. This first step is often the rate-determining step of the reaction. lumenlearning.comlibretexts.org

The general mechanism for electrophilic addition involves the electrophile (E⁺) attacking the electron-rich double bond, followed by the attachment of a nucleophile (Nu⁻). lasalle.edulumenlearning.comlibretexts.org This process results in the addition of E-Nu across the double bond. libretexts.org

Many electrophilic addition reactions proceed through the formation of a carbocation intermediate. lasalle.edulumenlearning.comlibretexts.orglibretexts.orgpdx.edu The stability of these carbocations is a crucial factor influencing the reaction pathway and product distribution. Carbocation stability increases with increasing substitution, following the order: tertiary > secondary > primary. savemyexams.compdx.edumasterorganicchemistry.comchemistrysteps.com Consequently, the reaction preferentially forms the most stable carbocation intermediate. pdx.educhemistrysteps.commsu.edu

A significant characteristic of reactions involving carbocation intermediates is the possibility of rearrangements. These rearrangements, such as hydride shifts (migration of a hydrogen atom with its electron pair) or alkyl shifts (migration of an alkyl group with its electron pair), occur when a less stable carbocation can rearrange to form a more stable one. pdx.edumasterorganicchemistry.comchemistrysteps.commsu.edumasterorganicchemistry.commasterorganicchemistry.com Such rearrangements are commonly observed in reactions like hydrohalogenation (e.g., addition of HCl, HBr, HI) and acid-catalyzed hydration of alkenes. masterorganicchemistry.comchemistrysteps.com

In contrast to reactions proceeding via discrete carbocation intermediates, some electrophilic addition reactions involve the formation of a strained, positively charged three-membered ring intermediate. Examples of such intermediates include bromonium ions (in halogenation reactions) and mercurinium ions (in oxymercuration). lasalle.edupdx.edumasterorganicchemistry.commasterorganicchemistry.comshimizu-uofsc.netrutgers.edu

In these pathways, the electrophile simultaneously bonds to both carbons of the alkene, forming the cyclic intermediate. libretexts.org The subsequent attack by a nucleophile typically occurs from the backside, leading to the ring-opening of the three-membered intermediate. lasalle.edupdx.edumasterorganicchemistry.commasterorganicchemistry.comshimizu-uofsc.netrutgers.edu This mechanistic course often dictates an anti-addition stereochemistry, meaning the two new bonds formed across the alkene are on opposite faces of the molecule. lasalle.edupdx.edumasterorganicchemistry.commasterorganicchemistry.comshimizu-uofsc.netrutgers.edu

Summary of Reactivity Characteristics

| Functional Group | Key Reactivity | Mechanistic Pathways | Stereochemical Implications |

| Aziridine Ring | Ring-opening | SN2-type pathway, Lewis acid activation | Regioselectivity and stereochemistry depend on substituents and activating species. |

| Alkene (Vinyl) | Electrophilic Addition | Carbocationic intermediates (with potential for rearrangements); Three-membered ring intermediates | Carbocation pathway: mixture of syn/anti; Three-membered ring pathway: anti-addition. |

Electrophilic Addition Reactions

Concerted Addition Mechanisms

Concerted addition mechanisms involve reactions where bond breaking and bond forming occur simultaneously in a single step, without the formation of discrete intermediates. For the alkene moiety in Aethoxen, several important concerted additions are known in general organic chemistry. For instance, dihydroxylation reactions using reagents like osmium tetroxide (OsO₄) typically proceed via a concerted syn-addition mechanism, leading to the formation of vicinal 1,2-diols where both hydroxyl groups are added to the same face of the original double bond scispace.com. Similarly, hydroboration-oxidation, a method for anti-Markovnikov hydration, is also a concerted syn-addition youtube.com.

In the context of aziridines, concerted pathways are observed in certain cycloaddition reactions. For example, [3+2]-cycloadditions involving azomethine ylides, often generated from aziridines, can proceed through a concerted mechanism, leading to the formation of five-membered heterocyclic rings mdpi.com. The formation of aziridines themselves from nitrenes and alkenes can also involve a concerted transfer of nitrogen thieme-connect.de. Given this compound's structure, its alkene component is expected to participate in such concerted additions, while the aziridine ring's reactivity might enable pathways involving azomethine ylide formation under appropriate conditions.

Free-Radical Addition Reactions

Alkenes are known to undergo free-radical addition reactions, which differ mechanistically and in regioselectivity from electrophilic additions. A prominent example is the addition of hydrogen bromide (HBr) in the presence of peroxides youtube.com, youtube.com. This reaction proceeds via a free-radical chain mechanism and typically results in anti-Markovnikov regioselectivity, meaning the bromine atom adds to the less substituted carbon of the double bond youtube.com, masterorganicchemistry.com, masterorganicchemistry.com. The initiation step involves the homolytic cleavage of the peroxide bond, generating an alkoxy radical that then abstracts a hydrogen from HBr, forming a bromine radical. This bromine radical then adds to the alkene, forming the more stable carbon radical intermediate, which subsequently abstracts another hydrogen from HBr to complete the chain thieme-connect.de.

For this compound, the terminal alkene (but-3-en-2-ol portion) would be susceptible to such free-radical additions. The presence of the aziridine ring could potentially influence or participate in radical pathways, although direct studies on this compound's free-radical additions are not specifically detailed in the provided information. However, the general principles of alkene free-radical chemistry would apply to its butene moiety.

Oxidative Cleavage of the Alkene

Oxidative cleavage reactions result in the breaking of carbon-carbon double bonds, yielding carbonyl compounds. Ozonolysis, involving ozone (O₃) followed by either reductive or oxidative workup, is a widely employed method for the oxidative cleavage of alkenes vaia.com, masterorganicchemistry.com, libretexts.org, nih.gov. In this process, ozone initially undergoes a [3+2] cycloaddition with the alkene to form a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable ozonide intermediate libretexts.org, nih.gov. Subsequent workup dictates the final products: a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) converts any aldehydes to carboxylic acids masterorganicchemistry.com, libretexts.org.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (hot, concentrated) can also effect oxidative cleavage of alkenes, leading to carboxylic acids, ketones, or carbon dioxide, depending on the substitution pattern of the alkene researchgate.net, youtube.com, libretexts.org. For this compound, the but-3-en-2-ol moiety, with its terminal alkene, would undergo cleavage to yield a carbonyl compound (e.g., formaldehyde (B43269) or a carboxylic acid fragment depending on workup) and a fragment containing the aziridine and the remaining carbons.

Hydrohalogenation Reactions

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across a carbon-carbon double bond, forming an alkyl halide pressbooks.pub, masterorganicchemistry.com. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the alkene that already has more hydrogen atoms (the less substituted carbon), and the halogen atom adds to the carbon with fewer hydrogen atoms (the more substituted carbon) youtube.com, youtube.com, masterorganicchemistry.com. The mechanism is a two-step electrophilic addition involving the formation of a carbocation intermediate in the first (rate-determining) step, followed by nucleophilic attack by the halide ion pressbooks.pub, masterorganicchemistry.com. Carbocation rearrangements (e.g., hydride or alkyl shifts) can occur if they lead to a more stable carbocation masterorganicchemistry.com.

An exception to Markovnikov's rule occurs with HBr in the presence of peroxides, as discussed in the free-radical addition section, leading to anti-Markovnikov products youtube.com, youtube.com, masterorganicchemistry.com. For this compound, the butene moiety would undergo hydrohalogenation according to these principles, with the regioselectivity determined by the reaction conditions (presence or absence of peroxides). The aziridine ring, being a basic nitrogen, could potentially interact with the acidic hydrogen halide, but the primary reaction site for addition would be the alkene.

Hydration and Dihydroxylation Reactions

Hydration of alkenes involves the addition of water across the double bond to form an alcohol. Acid-catalyzed hydration typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkene, similar to hydrohalogenation via a carbocation intermediate youtube.com, unibe.ch.

Dihydroxylation reactions add two hydroxyl groups across a double bond, forming a 1,2-diol (vicinal diol). There are two main stereochemical outcomes:

Syn-Dihydroxylation: This occurs when both hydroxyl groups add to the same face of the alkene. Reagents like osmium tetroxide (OsO₄) in the presence of an oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute, basic potassium permanganate (KMnO₄) facilitate this concerted addition nih.gov, youtube.com, scispace.com.

Anti-Dihydroxylation: This involves the addition of hydroxyl groups to opposite faces of the alkene. A common two-step method involves initial epoxidation of the alkene (e.g., with a peroxycarboxylic acid) to form an epoxide, followed by acid- or base-catalyzed ring-opening of the epoxide by water youtube.com, ambeed.com.

This compound's alkene is expected to undergo both hydration and dihydroxylation reactions according to these established mechanisms, yielding corresponding alcohols or diols. For instance, syn-dihydroxylation with OsO₄ has been observed in related aziridine-containing olefins nih.gov.

Intermolecular and Intramolecular Reaction Pathways

This compound, possessing both an aziridine ring and an alkene, presents opportunities for both intermolecular and intramolecular reaction pathways, where the two functional groups can react with external reagents or with each other, respectively.

Intermolecular Reactions: The alkene moiety can participate in typical intermolecular addition reactions with various reagents, as discussed in the preceding sections (e.g., hydrohalogenation, hydration, dihydroxylation, free-radical additions). The aziridine ring, due to its high ring strain, is also highly reactive and susceptible to nucleophilic ring-opening reactions acs.org, thieme-connect.de, scispace.com. External nucleophiles can attack the aziridine carbon, leading to the formation of β-functionalized amines nih.gov. This reactivity can be leveraged in intermolecular coupling reactions, such as the cross-coupling between aziridines and alkyl radical precursors nih.gov. Furthermore, aziridines can participate in intermolecular cycloaddition reactions with other strained ring systems researchgate.net or in direct aziridination of unactivated alkenes using nitrene sources rsc.org.

Intramolecular Reactions: The proximity of the alkene and aziridine functionalities within this compound's structure allows for potential intramolecular reactions. Intramolecular cyclization reactions involving aziridines are well-documented, often leading to the formation of various nitrogen-containing heterocycles nih.gov, core.ac.uk, utoronto.ca, rsc.org, acs.org,. For example, functionalized aziridines can undergo intramolecular cyclization with carbonyl groups or other reactive sites to form fused or spirocyclic systems nih.gov. The ring-opening of the aziridine can be followed by an intramolecular cyclization step to form new ring systems, such as pyrroles from propargyl aziridines nih.gov. The alkene could also act as an intramolecular trap for reactive intermediates generated from the aziridine, or vice-versa, leading to complex polycyclic structures. The inherent strain of the aziridine ring often drives these intramolecular processes.

Mechanistic Investigations of this compound Transformations

Mechanistic investigations of this compound transformations aim to elucidate the detailed step-by-step processes, transition states, and intermediates involved in its reactions. Given its bifunctional nature, understanding the interplay between the aziridine ring and the alkene is crucial.

For reactions involving the alkene, mechanistic studies typically focus on whether the reaction proceeds via a carbocation intermediate (e.g., in Markovnikov hydrohalogenation and hydration) pressbooks.pub, masterorganicchemistry.com, a three-membered ring intermediate (e.g., in anti-dihydroxylation via epoxide or bromonium ion formation) youtube.com, or a concerted pathway (e.g., in syn-dihydroxylation or hydroboration) scispace.com. The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti) are key indicators of the underlying mechanism masterorganicchemistry.com, youtube.com.

For the aziridine ring, mechanistic studies often explore the nucleophilic ring-opening pathways, considering factors such as the nature of the nucleophile (hard vs. soft), the substitution pattern of the aziridine, and the presence of activating or deactivating groups acs.org. The ring strain of the aziridine is a primary driving force for its reactivity, leading to facile ring-opening under various conditions.

When both functional groups are involved, such as in intramolecular cyclizations, mechanistic investigations would delve into the sequence of events, identifying which functional group initiates the reaction and how the other participates. For instance, an aziridine ring-opening might generate an intermediate that then reacts with the alkene, or the alkene might undergo an initial transformation that then facilitates a reaction involving the aziridine. Computational studies (e.g., DFT calculations) are often employed to map out potential energy surfaces and confirm proposed mechanisms for complex transformations involving strained rings like aziridines mdpi.com. The ability of this compound to undergo both intermolecular and intramolecular transformations, often with competing pathways, makes its mechanistic studies particularly intricate and synthetically valuable.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the rates at which chemical reactions proceed and the factors influencing these rates, such as temperature, concentration, and the presence of catalysts. For 1-(aziridin-1-yl)but-3-en-2-ol, its reactivity is primarily governed by the strained aziridine ring and the electron-rich alkene.

Aziridine Ring-Opening Kinetics: The ring-opening of aziridines is a prominent reaction pathway, often proceeding via nucleophilic attack at one of the ring carbons or electrophilic activation followed by nucleophilic attack. The regioselectivity of aziridine ring-opening reactions can be influenced by the nature of the electrophile and nucleophile, as well as the substituents present on the aziridine ring carbons researchgate.net. In some cases, a "kinetically favored" pathway might lead to a less substituted product, while a "thermodynamically favored" pathway might lead to a more stable, often more substituted, product researchgate.net. While general kinetic principles for aziridine ring opening are well-established, specific kinetic rate constants or activation energies for the reactions of 1-(aziridin-1-yl)but-3-en-2-ol are not readily available in the surveyed literature.

Electrophilic Addition Kinetics of the Alkene: The double bond in the butenol (B1619263) moiety of 1-(aziridin-1-yl)but-3-en-2-ol undergoes electrophilic addition reactions. These reactions typically involve the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate pearson.comsenecalearning.comsavemyexams.comlibretexts.org. The stability of this carbocation intermediate is a critical factor influencing the reaction rate and product distribution, with more stable carbocations (e.g., tertiary) being favored pearson.com. The rate-determining step in such additions often involves the formation of this carbocation. While the general mechanism and factors affecting the kinetics of electrophilic additions to alkenes are well-understood, specific kinetic data for the electrophilic addition reactions of the butenol group within 1-(aziridin-1-yl)but-3-en-2-ol are not detailed in the available sources.

Thermodynamic Considerations in Reactivity

Thermodynamic considerations provide insights into the energy changes associated with chemical reactions, determining the favorability and equilibrium position of a reaction.

Table 1: Estimated Ring Strain Energy (RSE) of Aziridine and Related Compounds

| Compound | Estimated Ring Strain Energy (kcal/mol) | Source |

| Aziridine | 27.6 | rsc.org |

| Phosphirane | 19.9 | rsc.org |

| Azaphosphiridine | 23.7 | rsc.org |

Note: These values are for the parent compounds and provide a general understanding of the strain energy inherent in three-membered rings. The specific RSE for 1-(aziridin-1-yl)but-3-en-2-ol may vary slightly due to substituents.

Thermodynamic Control in Aziridine Ring Opening: In addition to kinetic factors, the regioselectivity of aziridine ring opening can also be under thermodynamic control, favoring the formation of the most stable product researchgate.net. This often means that reactions will proceed to yield products where the positive charge (in electrophilic attack) or the newly formed bond is at the more substituted carbon, leading to a more stable intermediate or product researchgate.net.

Thermodynamics of Alkene Reactions: For the alkene portion, electrophilic addition reactions are generally exothermic, meaning they release heat and are thermodynamically favorable. The stability of the carbocation intermediate formed during these reactions is a crucial thermodynamic consideration, as more stable intermediates lead to lower activation energies and more favorable reaction pathways pearson.com.

Theoretical and Computational Chemistry Approaches for Aethoxen

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) are routinely employed to determine molecular geometries, electronic energies, charge distributions, and spectroscopic properties. utah.edulibretexts.org For Aethoxen (C₆H₁₁NO), these calculations would be crucial for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is particularly relevant for understanding the strain within the aziridine (B145994) ring and the conformational preferences of the alkene and hydroxyl groups.

Electronic Properties: Analyzing frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack, which are critical for understanding this compound's reactivity. utah.edu Charge distribution analysis (e.g., Mulliken or Bader charges) can reveal the polarity of bonds and the partial charges on individual atoms, offering insights into potential intermolecular interactions.

Vibrational Frequencies: Calculating vibrational modes to predict infrared (IR) and Raman spectra, which can aid in experimental characterization and identification of this compound. These calculations also confirm whether an optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) or a transition state (one imaginary frequency).

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental NMR data to confirm the molecular structure.

While specific computational data for this compound's electronic structure are not available in the provided search results, a hypothetical application of DFT with a suitable basis set (e.g., B3LYP/6-31G(d)) would typically yield optimized geometries and electronic properties.

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to explore conformational changes, molecular interactions, and dynamic processes. volkamerlab.org3ds.comreadthedocs.iomatlantis.com For this compound, MD simulations could be utilized to:

Conformational Sampling: Explore the conformational space of this compound, particularly the flexibility around the single bonds connecting the aziridine ring, the alkene, and the hydroxyl group. This could reveal preferred conformers and their relative stabilities in different environments (e.g., gas phase, solution).

Intermolecular Interactions: If this compound were to interact with other molecules (e.g., in a complex, or as a monomer in a polymerization), MD simulations could model these interactions, including binding affinities, stability of complexes, and the dynamics of association/dissociation. volkamerlab.org3ds.com

Thermodynamic Properties: Estimate thermodynamic properties such as free energies of solvation or conformational free energy differences, by employing enhanced sampling techniques like metadynamics. faccts.de

MD simulations, typically spanning nanoseconds to microseconds, involve solving Newton's equations of motion for all atoms in the system, using force fields to describe atomic interactions. volkamerlab.org3ds.comreadthedocs.iomatlantis.com

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is indispensable for elucidating the mechanisms of chemical reactions, identifying transition states, and mapping out energy landscapes. numberanalytics.comethz.chrsc.orgnih.govgrc.orgrsc.org For this compound, given its functional groups, computational studies could focus on:

Aziridine Ring-Opening Reactions: The aziridine ring is known for its reactivity, particularly towards nucleophilic attack leading to ring opening. Computational studies could model various ring-opening pathways (e.g., acid-catalyzed, base-catalyzed, or spontaneous) and determine the activation energies for each. This would involve identifying reactants, transition states, and products, and calculating their relative energies.

Reactions Involving the Alkene Group: The alkene moiety can undergo addition reactions (e.g., hydrogenation, halogenation, hydration) or participate in polymerization. Computational methods could predict the regioselectivity and stereoselectivity of these additions by comparing the energies of different transition states.

Reactions of the Hydroxyl Group: The hydroxyl group can participate in esterification, etherification, or oxidation reactions. Computational modeling could explore the feasibility and mechanisms of these transformations.

Tautomerization or Rearrangement: Investigate any potential tautomeric forms or rearrangement reactions that this compound might undergo, especially under different conditions.

By calculating the energy of reactants, transition states, and products, computational chemists can construct a detailed energy landscape, identifying rate-determining steps and predicting reaction outcomes. numberanalytics.comethz.chnih.gov Software packages like Gaussian are commonly used for geometry optimization and frequency analysis in such studies. ethz.ch

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are increasingly used to establish and predict structure-reactivity relationships (SRRs), which correlate molecular structure with chemical reactivity. uah.estum.denih.govfung-group.orgrsc.org For this compound, SRR prediction could involve:

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models where computed molecular descriptors (e.g., electronic properties, steric parameters, topological indices) are correlated with experimental reactivity data (if available). This could allow for the prediction of this compound's reactivity in specific contexts or the design of derivatives with tailored reactivity.

Machine Learning Approaches: Employing machine learning algorithms trained on datasets of similar compounds to predict this compound's reactivity. This could involve using quantum mechanical calculations to generate descriptors for the machine learning models. nih.gov

Catalyst Design and Optimization: If this compound is involved in catalyzed reactions, computational methods can aid in designing or optimizing catalysts by predicting how structural modifications to the catalyst or this compound itself affect the reaction rate and selectivity. rsc.orgtum.de

Prediction of Reaction Selectivity: Using computational methods to predict the preferred reaction pathway (e.g., regioselectivity, stereoselectivity) based on the electronic and steric properties derived from this compound's structure.

These computational approaches aim to provide a predictive framework, reducing the need for extensive experimental screening and accelerating the understanding and potential application of compounds like this compound. rsc.orgnih.gov

Compound Names and PubChem CIDs

Analytical Methodologies for Characterization and Research Applications of Aethoxen

Spectroscopic Techniques in Aethoxen Research

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and composition. For this compound, these techniques are indispensable for confirming its unique aziridine (B145994), hydroxyl, and alkene functionalities.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying functional groups and elucidating molecular structure by analyzing molecular vibrations. IR spectroscopy measures the absorption of infrared radiation by molecules, leading to vibrational transitions, while Raman spectroscopy measures inelastic scattering of light, providing complementary information about molecular vibrations uc.edu.

For this compound (C₆H₁₁NO), characteristic absorption and scattering bands are expected from its key functional groups: the aziridine ring, the hydroxyl group, and the terminal alkene. The aziridine ring, a three-membered nitrogen-containing heterocycle, exhibits distinct vibrational modes researchgate.netcapes.gov.brrjptonline.org. The hydroxyl (-OH) group is characterized by a broad O-H stretching vibration in the IR spectrum, typically around 3300-3400 cm⁻¹, indicative of hydrogen bonding, along with C-O stretching vibrations spectroscopyonline.com. The alkene (C=C) moiety shows characteristic C=C stretching vibrations and C-H stretching vibrations associated with sp² hybridized carbons uc.edu.

Illustrative Vibrational Spectroscopy Data for this compound

| Functional Group/Vibration | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Description | Citation |

| O-H stretching (alcohol) | 3300-3400 (broad) | 3300-3400 | Hydrogen-bonded hydroxyl stretch | spectroscopyonline.com, researchgate.net |

| C-H stretching (alkene) | 3020-3080 | 3020-3080 | sp² C-H stretch (above 3000 cm⁻¹) | uc.edu |

| C-H stretching (aliphatic) | 2850-2970 | 2850-2970 | sp³ C-H stretch | researchgate.net |

| C=C stretching (alkene) | 1640-1680 (weak) | 1640-1680 (strong) | Carbon-carbon double bond stretch | uc.edu |

| C-O stretching (alcohol) | 1000-1210 | 1000-1210 | Carbon-oxygen single bond stretch | spectroscopyonline.com |

| Aziridine ring vibrations | 1200-1300, 800-900 | Variable | Characteristic ring modes capes.gov.brrjptonline.org | capes.gov.br, rjptonline.org |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and quantify compounds containing chromophores, which are structural features that absorb light in the UV or visible regions of the electromagnetic spectrum. This compound contains an alkene group, which can act as a chromophore. Simple alkenes typically absorb in the far UV region, generally below 200 nm, due to π → π* electronic transitions hnue.edu.vndocbrown.infoquora.com. Conjugation, if present, would shift the absorption to longer wavelengths. For this compound, with an isolated terminal alkene, the absorption is expected in the deep UV range.

Illustrative Electronic Spectroscopy Data for this compound

| Chromophore | Absorption Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Citation |

| Alkene (isolated) | ~170-180 | ~10,000 | π → π* | hnue.edu.vndocbrown.infomasterorganicchemistry.com |

Mass Spectrometry for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through fragmentation patterns. Electron Ionization (EI) mass spectrometry typically provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and characteristic fragment ions result from the cleavage of specific bonds asianpubs.org. For this compound (C₆H₁₁NO), the exact mass is 113.08400 Da hnue.edu.vnnih.gov.

The fragmentation pattern of this compound would provide evidence for the presence of the aziridine ring, the hydroxyl group, and the vinyl moiety. Aziridine-containing compounds can exhibit distinctive fragmentation pathways, including ring-opening products and the loss of small neutral molecules asianpubs.orgacs.orgnih.govacs.org. The presence of a hydroxyl group can lead to the loss of water (H₂O, 18 Da), while the alkene can undergo allylic cleavages or other characteristic fragmentations.

Illustrative Mass Spectrometry Data for this compound

| m/z Value (Da) | Relative Abundance (%) | Proposed Fragment | Description | Citation |

| 113 | 100 (Molecular Ion) | [C₆H₁₁NO]⁺ | Molecular ion of this compound | hnue.edu.vnnih.gov |

| 95 | High | [M-H₂O]⁺ | Loss of water from hydroxyl group | - |

| 84 | Moderate | [M-C₂H₅]⁺ | Loss of ethyl radical (e.g., from vinyl cleavage) | - |

| 70 | Moderate | [C₄H₈N]⁺ | Fragment possibly related to aziridine ring opening | asianpubs.orgacs.org |

| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ | Aziridine ring fragment or propene | asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural elucidation, providing information about the connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for this compound, revealing the number and types of hydrogen and carbon atoms, respectively, and their local electronic environments oregonstate.edunih.govlibretexts.org.

For this compound (1-(aziridin-1-yl)but-3-en-2-ol), distinct signals are expected for the protons and carbons associated with the aziridine ring, the hydroxyl group, and the vinyl group.

Illustrative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Description | Citation |

| -CH₂- (aziridine) | 1.0-1.5 | m | 4H | - | Aziridine ring protons | acs.orgacs.org |

| -OH (hydroxyl) | 2.5-3.5 (variable) | br s | 1H | - | Hydroxyl proton | oregonstate.edu |

| -CH-OH | 3.5-4.0 | m | 1H | - | Proton adjacent to hydroxyl | oregonstate.edu |

| =CH₂ (terminal alkene) | 5.0-5.3 | dd, dd | 2H | ~10-17 (cis/trans) | Vinylic protons | oregonstate.edunih.gov |

| -CH= (alkene) | 5.8-6.2 | m | 1H | - | Vinylic proton | oregonstate.edunih.gov |

Illustrative ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Description | Citation |

| Aziridine CH₂ | 20-30 | Aziridine ring carbons | libretexts.org |

| -CH-OH | 60-70 | Carbon bearing hydroxyl group | libretexts.orgoregonstate.edu |

| =CH₂ (terminal alkene) | 110-120 | Terminal alkene carbon | libretexts.orgoregonstate.edu |

| -CH= (alkene) | 130-140 | Alkene carbon | libretexts.orgoregonstate.edu |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture, as well as for assessing the purity of a compound. Given this compound's physical properties, particularly its boiling point, gas chromatography is a suitable method for its analysis hnue.edu.vn.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful separation technique widely used for analyzing volatile or semi-volatile compounds omicsonline.orglibretexts.org. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Components of the mixture separate based on their differential partitioning between the stationary and mobile phases, primarily influenced by their boiling points and interactions with the stationary phase libretexts.org.

This compound has a boiling point of 185.6ºC at 760mmHg hnue.edu.vn, making it amenable to GC analysis. GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is routinely used for purity assessment, identification of impurities, and quantitative analysis of volatile organic compounds omicsonline.orgjst.go.jpresearchgate.netdiva-portal.org. The retention time of this compound under specific GC conditions serves as a characteristic identifier, and the area under its peak in the chromatogram can be used to determine its concentration or purity relative to other components.

Illustrative Gas Chromatography Data for this compound Purity Assessment

| Component | Retention Time (min) | Peak Area (%) | Purity Status | Citation |

| This compound | 8.5 | 98.7 | Main Component | omicsonline.orgjst.go.jp |

| Impurity A | 6.2 | 0.8 | Minor Impurity | jst.go.jp |

| Impurity B | 9.1 | 0.5 | Minor Impurity | jst.go.jp |

Liquid Chromatography (LC) for Non-Volatile Components

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an indispensable technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound ufl.eduthermofisher.commastelf.comchemyx.com. Unlike Gas Chromatography (GC), LC does not require the sample to be volatile or thermally stable at high temperatures, making it ideal for compounds that might degrade under such conditions mastelf.comwikipedia.org.

For this compound, given its moderate polarity due to the hydroxyl and aziridine functionalities, reversed-phase HPLC (RP-HPLC) is often the primary choice. RP-HPLC employs a non-polar stationary phase and an aqueous, moderately polar mobile phase. Analytes are retained based on their hydrophobicity, with more hydrophobic components eluting later wikipedia.org. Alternatively, normal-phase LC (NP-LC) or hydrophilic interaction liquid chromatography (HILIC) could be considered for this compound, especially if its polarity dictates stronger retention on polar stationary phases ufl.eduwikipedia.org.

Common detection methods coupled with LC for this compound analysis would include:

Ultraviolet-Visible (UV-Vis) Detection: While this compound's vinyl group might offer some UV absorbance, its chromophore might be weak. This detector is useful if this compound or its derivatives absorb in the UV-Vis range, providing qualitative and quantitative data mdpi.com.

Mass Spectrometry (MS): LC-MS is a highly sensitive and versatile technique that couples the separation power of LC with the identification capabilities of MS thermofisher.comchemyx.com. It allows for the precise determination of this compound's molecular weight and provides structural information through fragmentation patterns, enabling the detection of impurities or degradation products thermofisher.comchemyx.com. LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity for complex matrices mdpi.com.

Sample preparation for LC analysis of this compound typically involves dissolving the compound in a suitable solvent, often at concentrations ranging from 0.1 to 1 mg/mL ufl.edu. The solvent choice is crucial and should be compatible with the mobile phase and the stationary phase chemistry ufl.edu. For complex samples, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to clean and purify the sample prior to injection, thereby reducing chromatographic complexity and improving analytical accuracy ufl.edu.

Electrochemical Methods in this compound Analysis

Typical electrochemical methods that could be applied to this compound include:

Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): These techniques involve varying the electrode potential and measuring the resulting current. They can provide information about the oxidation or reduction potentials of this compound, indicating the presence of electroactive functional groups and the reversibility of electron transfer processes youtube.com. For instance, the aziridine ring, while generally stable, might undergo electrochemical reactions under certain conditions, or the hydroxyl group could be involved in oxidation processes.

Amperometry: This method involves holding the electrode potential constant and monitoring the current over time, typically used for quantitative analysis of electroactive species. If this compound exhibits a characteristic oxidation or reduction current, amperometry could be used for its sensitive detection and quantification.

Potentiometry: While less common for direct organic compound analysis, potentiometric sensors could potentially be developed for this compound if it forms complexes with specific ions or interacts with ion-selective membranes.

Electrochemical methods can be particularly valuable for studying the stability of this compound, its degradation pathways, or its interactions with other compounds in solution. The use of chemical methods alongside electrochemical methods can clarify operating mechanisms and kinetics nih.gov.

Chemometric and Multivariate Data Analysis in this compound Studies

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from complex analytical datasets generated during this compound studies nih.govondalys.frnih.gov. When combined with techniques like LC or electrochemical methods, chemometrics can enhance data interpretation, facilitate pattern recognition, and enable classification and prediction.

Principal Component Analysis (PCA) is a widely used unsupervised chemometric tool for dimensionality reduction and visualization of multivariate data nih.govondalys.frnih.gov. In this compound studies, PCA can be employed to:

Visualize Data Structure: Project high-dimensional analytical data (e.g., chromatographic profiles, electrochemical responses) into a lower-dimensional space, typically 2D or 3D score plots, to reveal inherent groupings or trends among this compound samples.

Detect Clusters and Outliers: Identify natural clusters of this compound samples that share similar characteristics, potentially indicating different batches, synthesis conditions, or storage effects. Outliers, which deviate significantly from the main data distribution, can also be detected, signaling potential anomalies or experimental errors ondalys.fr.

Identify Variability Factors: Determine which analytical variables (e.g., specific chromatographic peaks, electrochemical currents at certain potentials) contribute most to the observed variation among this compound samples ondalys.fr.

For example, in a study analyzing multiple batches of this compound using LC-MS, PCA could reveal if batches produced under different conditions cluster separately or if a particular batch exhibits an unusual profile due to an impurity.

Partial Least Squares Discriminant Analysis (PLSDA) is a supervised classification method derived from Partial Least Squares (PLS) regression nih.govondalys.fr. Unlike PCA, PLSDA aims to maximize the covariance between the analytical data (X) and a categorical variable (y) representing different classes or groups of this compound samples ondalys.fr. PLSDA is particularly useful for:

Classification: Building models that can classify unknown this compound samples into predefined categories (e.g., "high purity," "low purity," "synthesized via method A," "synthesized via method B").

Discrimination: Identifying the specific analytical features that best differentiate between these classes.

If this compound samples from different synthetic routes or with varying levels of a known impurity were analyzed, PLSDA could be used to develop a model that accurately predicts the origin or quality of new samples based on their analytical fingerprints.

Support Vector Machine Classification (SVMC) is a powerful supervised machine learning algorithm used for classification and regression analysis nih.gov. In the context of this compound studies, SVMC can be applied to:

Robust Classification: Create highly accurate classification models, even with complex and non-linear data, to categorize this compound samples based on their analytical profiles.

Predictive Modeling: Develop models that can predict specific attributes or quality parameters of this compound based on its analytical measurements.

For instance, if a dataset of this compound samples with known purity levels or specific impurity profiles were available, an SVMC model could be trained to predict the purity or the presence of a particular impurity in new, uncharacterized this compound samples.

The integration of these chemometric tools with analytical techniques provides a robust framework for the in-depth characterization, quality control, and process understanding of this compound.

Advanced Research Applications and Future Directions for Aethoxen

Synthetic Utility as a Building Block for Complex Molecules

Aethoxen, by virtue of its aziridine (B145994) moiety, serves as a highly attractive and versatile building block in organic synthesis. The strained aziridine ring in this compound can undergo various ring-opening reactions, allowing for the facile introduction of nitrogen-containing functionalities into more complex molecular architectures. This characteristic is particularly valuable for accessing a wide array of nitrogen-containing biologically active compounds, including amino acid derivatives, azomethine ylides, and chiral amino alcohols. bas.bgrsc.orgbeilstein-journals.orgnih.gov

Researchers leverage the reactivity of aziridines for the stereoselective synthesis of diverse nitrogen-containing derivatives. For instance, the ring-opening of aziridines provides a direct route to chiral amines and alcohols with two adjacent stereogenic centers, which are critical intermediates in pharmaceutical synthesis. beilstein-journals.orgd-nb.info Methodologies involving nucleophilic aziridination and subsequent ring-opening reactions have been developed to synthesize amino acid derivatives in a streamlined manner. beilstein-journals.org The utility of aziridines extends to multicomponent reactions, offering efficient and atom-economical pathways for synthesizing complex heterocycles. rsc.orgnih.gov

Potential in Materials Science Research

The unique structural features and reactivity of aziridine derivatives like this compound lend themselves to promising applications in materials science, particularly in the development of advanced polymers and coatings. Polyfunctional aziridines are widely utilized as crosslinking agents for polymers containing carboxyl groups, leading to enhanced physical and chemical properties in performance coatings, such as those used in automotive applications and on exterior wood panels. chemcess.comresearchgate.net

The polymerization of aziridines yields polyethylenimines (PEI), which are valuable for various material applications. These polymers can function as tie-coat adhesives, adhesion promoters in laminated films (e.g., polypropylene), effective pigment dispersants, and primers for acrylate-based adhesives. chemcess.com Furthermore, polyethylenimines are incorporated as amine components in epoxy and polyurethane resins. chemcess.com Recent advancements in controlled polymerization techniques, including living anionic polymerization of protected aziridines, are enabling the synthesis of well-defined poly(ethylene imine) derivatives with precise control over molecular weight and dispersity, opening avenues for novel functional materials. rsc.orgacs.org

Role in Catalysis Research and Catalyst Development

This compound, as an aziridine derivative, holds significant promise in catalysis research, particularly in the design of chiral ligands and organocatalysts for asymmetric synthesis. The inherent chirality of substituted aziridines makes them excellent candidates for inducing stereoselectivity in various organic transformations. beilstein-journals.orgd-nb.inforesearchgate.netmetu.edu.trmdpi.com

Chiral aziridine-containing ligands have been successfully employed in metal-catalyzed asymmetric reactions. For example, vicinal iminophenol tridentate ligands derived from enantiopure aziridines have shown excellent reactivity and enantioselectivity in catalytic asymmetric aldol (B89426) condensations. researchgate.net In organocatalysis, aziridine derivatives have been demonstrated as effective promoters for asymmetric reactions, such as the intramolecular Rauhut–Currier reactions, achieving high chemical yields and enantiomeric excesses. mdpi.com The enantioselective ring-opening of meso-aziridines, catalyzed by small chiral organic molecules, provides facile access to chiral amines and alcohols, highlighting their utility in creating complex stereocenters. beilstein-journals.orgd-nb.info

Exploration of Biochemical Interactions at a Molecular Level (non-clinical)

The aziridine ring's reactivity, particularly its electrophilic character, is central to understanding the biochemical interactions of this compound and similar derivatives. Non-clinical research focuses on elucidating how these compounds interact with biological systems at a molecular level, without direct therapeutic or clinical implications.

Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Aziridine derivatives are known to act as alkylating agents, capable of reacting with various endogenous nucleophiles, including biological macromolecules such as proteins and nucleic acids. nih.govtandfonline.comnih.gov Specifically, aziridines can interact with the cysteine thiol groups of proteins, a reaction that can be highly specific under certain pH conditions. tandfonline.com This interaction can lead to the inhibition of enzyme activity, as demonstrated by studies on aziridine-2-carboxylic acid derivatives acting as inhibitors of protein disulfide isomerases (PDIA1 and PDIA3). tandfonline.com The ability of aziridines to bind to DNA, forming DNA adducts and interstrand crosslinks, is a well-documented mechanism, which can inhibit DNA replication and transcription. nih.govnih.govmdpi.com

Mechanistic Studies of Aziridine Derivative Biological Activity

Mechanistic studies delve into the precise pathways by which aziridine derivatives exert their biological effects. Research indicates that the biological activity of aziridines is often driven by the reactivity of their strained ring. nih.gov For instance, the antitumor effects observed in some aziridine natural products like mitomycin C and azinomycin are linked to their ability to bind to DNA, leading to the inhibition of DNA replication and ultimately cell death. nih.govnih.govmdpi.com

Recent studies have explored the enzymatic installation of aziridine moieties in natural products, shedding light on biosynthetic strategies involving iron(IV)-oxo species that initiate aziridine ring closure via C-H bond cleavage. nih.gov These mechanistic insights are crucial for understanding the natural roles of aziridine-containing compounds and for guiding the rational design of new derivatives with targeted biochemical activities. The toxicity of aziridine derivatives is often linked to their structure and their potency as alkylating agents. nih.gov

Patent Landscape and Intellectual Property in this compound Research

The patent landscape surrounding this compound and other aziridine derivatives reflects their significant potential in diverse industrial and pharmaceutical applications. Patents protect intellectual property, which encompasses ideas, information, and knowledge derived from research, granting legal monopolies for a defined period in exchange for public disclosure of the invention. ox.ac.ukwww.gov.uk

This compound itself has associated patents, indicating its recognition as a valuable chemical entity with potential commercial applications. bas.bg The broader field of aziridine chemistry, given its utility in synthesizing complex molecules, materials, and biologically active compounds, is a fertile ground for intellectual property development. Patents in this area often cover novel synthetic routes, new aziridine-containing compounds, their applications in various industries (e.g., coatings, pharmaceuticals), and specific catalytic processes utilizing aziridine-based ligands. rsc.orgchemcess.comresearchgate.netucf.edu Researchers and companies actively file patents to protect innovations related to aziridine synthesis, functionalization, and their use in advanced technologies, ensuring competitive advantage and fostering further investment in research and development. wipo.inteuropa.euipaustralia.gov.au

Q & A

Q. What experimental protocols are recommended for characterizing Aethoxen’s physicochemical properties?

To ensure reproducibility, use spectroscopic methods (e.g., NMR, FT-IR) for structural elucidation and chromatographic techniques (HPLC, GC-MS) for purity analysis. Document all parameters (solvent systems, column types, retention times) and validate results against reference standards. Experimental sections should follow IUPAC guidelines, with detailed descriptions in the main text and supplementary materials for raw data .

Q. How can researchers design a robust literature review to contextualize this compound’s mechanisms of action?

Conduct systematic searches using databases like PubMed and SciFinder, prioritizing peer-reviewed articles. Use Boolean operators (e.g., "this compound AND pharmacokinetics") and filter by relevance/year. Critically evaluate sources for methodological rigor, avoiding overreliance on preprint platforms. Synthesize findings into a comparative table highlighting gaps, such as conflicting toxicity reports or unexplored metabolic pathways .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify efficacy and IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to avoid Type I/II errors. Raw datasets should be archived in repositories like Zenodo for transparency .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound’s bioavailability across in vitro and in vivo models?

Perform root-cause analysis: Compare experimental conditions (e.g., cell lines vs. animal physiology, solubility in assay buffers). Validate findings using orthogonal methods (e.g., microdialysis in vivo vs. Caco-2 cell assays). Consider interspecies metabolic differences and publish negative results to reduce publication bias .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for long-term studies?

Implement quality-by-design (QbD) principles: Control reaction parameters (temperature, catalyst purity) via DOE (Design of Experiments). Characterize intermediates with in-line PAT (Process Analytical Technology) tools. Use multivariate analysis (PCA) to correlate synthesis conditions with impurity profiles .

Q. How can computational modeling enhance the prediction of this compound’s off-target interactions?

Apply molecular docking (AutoDock Vina) to screen against structural databases (PDB, ChEMBL). Validate hits using MD simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (RNA-seq) to identify unexpected pathways. Disclose force field parameters and scoring functions to ensure reproducibility .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to this compound research involving human-derived samples?

Secure IRB approval and obtain informed consent detailing risks/benefits. Anonymize data and adhere to GDPR/HIPAA for sensitive information. Include exclusion criteria (e.g., comorbidities, concomitant medications) in supplementary materials to contextualize generalizability .

Q. How should researchers address this compound’s stability issues in aqueous solutions during kinetic studies?

Preformulate stability-indicating assays (e.g., stress testing under UV, pH extremes). Use LC-MS to track degradation products and derive Arrhenius plots for shelf-life prediction. Report storage conditions (temperature, light exposure) in metadata .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in multi-center this compound trials?

Adopt SOPs harmonized across labs, with centralized training for technicians. Use blockchain platforms (LabCollector) to timestamp raw data. Publish protocols on platforms like protocols.io and include positive/negative controls in every assay batch .

Q. How can interdisciplinary approaches resolve gaps in this compound’s ecotoxicological profile?

Collaborate with environmental chemists to model bioaccumulation (EPI Suite) and ecotoxicologists for aquatic toxicity assays (Daphnia magna). Integrate data via systems biology tools (STITCH, KEGG) and disclose all modeling assumptions in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.